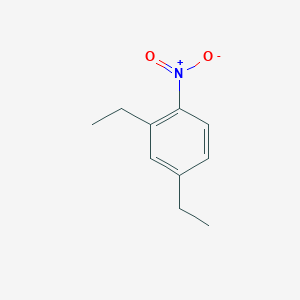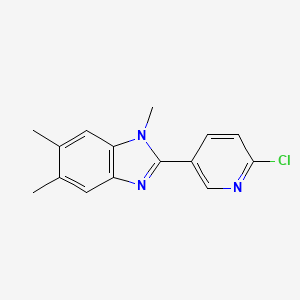![molecular formula C14H17N5O5 B3035662 5-[(5-cyano-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]-N-(2-methoxyethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide CAS No. 338399-99-8](/img/structure/B3035662.png)
5-[(5-cyano-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]-N-(2-methoxyethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide
Overview
Description
5-[(5-cyano-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]-N-(2-methoxyethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide is a useful research compound. Its molecular formula is C14H17N5O5 and its molecular weight is 335.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Heterocyclic Compound Derivatives
Research has focused on the synthesis of various heterocyclic compounds, which are integral in medicinal chemistry. For instance, derivatives of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have been synthesized, demonstrating significant anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiviral and Antimicrobial Activities
Compounds related to pyrimidine analogs, such as those derived from 5-cyano-3-methyl-2,4-dioxopyrimidin-1-yl, have been explored for their antiviral properties. Notably, some of these compounds have shown effectiveness against human cytomegalovirus and herpes simplex virus (Saxena, Coleman, Drach, & Townsend, 1990). Additionally, new triazole derivatives have been synthesized with notable antimicrobial activities, which could have applications in treating microbial infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Serotonin Receptor Antagonism
Derivatives of the compound have been utilized in the design of serotonin-3 (5-HT3) receptor antagonists. Such research has led to the development of potent antagonists, showing the potential for applications in neurological and psychiatric disorders (Kuroita, Sakamori, & Kawakita, 1996).
Iso-C-nucleoside Analogues
The synthesis of iso-C-nucleoside analogues has been explored, with such compounds showing promise in various biological applications. These analogues have been derived from reactions involving 5-aminopyrazole-4-carboxylic acid derivatives (Otero, Feist, Michalik, Michalik, Quincoces, & Peseke, 2005).
Blood Platelet Aggregation Inhibition
Studies have also been conducted on oxazole derivatives, which are closely related to the specified compound, for their ability to inhibit blood platelet aggregation. This research has implications for the development of novel treatments for cardiovascular diseases (Ozaki, Maeda, Iwasaki, Matsumoto, Odawara, Sasaki, & Morita, 1983).
Anticancer and Anti-inflammatory Agents
Furthermore, pyrazolopyrimidines derivatives, related to the core structure of the compound , have been synthesized with promising anticancer and anti-5-lipoxygenase activities. This indicates potential applications in cancer therapy and inflammation management (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Properties
IUPAC Name |
5-[(5-cyano-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]-N-(2-methoxyethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O5/c1-18-13(21)9(6-15)7-19(14(18)22)8-10-5-11(17-24-10)12(20)16-3-4-23-2/h7,10H,3-5,8H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEWQLFYNXEOIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN(C1=O)CC2CC(=NO2)C(=O)NCCOC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Boc-amino)-2-propyl]phenylboronic Acid Pinacol Ester](/img/structure/B3035580.png)

![1,1-Bis(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfonyl]-1-ethanol](/img/structure/B3035583.png)
![5-Butoxy-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole](/img/structure/B3035584.png)
![5-Butoxy-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole](/img/structure/B3035585.png)
![5-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-2-phenyl-1,2,4-triazolan-3-one](/img/structure/B3035586.png)

![(4E)-3-(3,4-dimethoxyphenyl)-4-({[3-(trifluoromethyl)phenyl]methoxy}imino)butan-2-one](/img/structure/B3035591.png)
![2-{2-Chloro[(4-fluorophenyl)sulfonyl]anilino}acetic acid](/img/structure/B3035592.png)
![4-Chloro-6-[(phenylsulfanyl)methyl]-2-(4-pyridinyl)pyrimidine](/img/structure/B3035594.png)

![2-(4-Benzhydrylpiperazino)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B3035599.png)
![4-{(E)-[(4-bromophenyl)imino]methyl}phenol](/img/structure/B3035600.png)
![(NZ)-N-[1-(4-chlorophenyl)-3-(4-methylphenyl)sulfanylpropylidene]hydroxylamine](/img/structure/B3035602.png)
